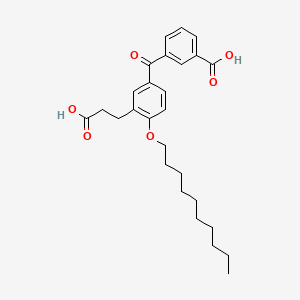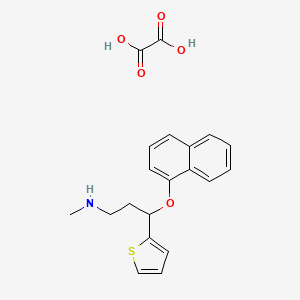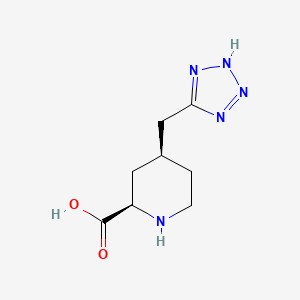![molecular formula C21H25F2NO B1675690 N-[[5,5-bis(4-fluorophenyl)oxolan-2-yl]methyl]butan-1-amine CAS No. 774528-12-0](/img/structure/B1675690.png)
N-[[5,5-bis(4-fluorophenyl)oxolan-2-yl]methyl]butan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of N-[[5,5-bis(4-fluorophenyl)oxolan-2-yl]methyl]butan-1-amine involves several steps, including the preparation of the tetrahydrofuran ring and the introduction of the fluorophenyl groups. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. Industrial production methods typically involve large-scale synthesis under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
N-[[5,5-bis(4-fluorophenyl)oxolan-2-yl]methyl]butan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the fluorophenyl groups can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-[[5,5-bis(4-fluorophenyl)oxolan-2-yl]methyl]butan-1-amine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of calcium and sodium channel blockers.
Biology: Investigated for its effects on neuronal calcium and sodium channels, providing insights into cellular signaling pathways.
Medicine: Explored for its potential neuroprotective effects in treating conditions such as cerebral ischemia and other neurological disorders.
Industry: Utilized in the development of new pharmaceuticals targeting calcium and sodium channels
Mechanism of Action
N-[[5,5-bis(4-fluorophenyl)oxolan-2-yl]methyl]butan-1-amine exerts its effects by blocking neuronal calcium and sodium channels. This inhibition reduces calcium influx into neurons, which is crucial in preventing neuronal damage during ischemic events. The compound selectively targets the alpha1A and alpha1B subunits of calcium channels, with half-maximal inhibitory concentrations (IC50) of 1.9 µM and 5.2 µM, respectively .
Comparison with Similar Compounds
N-[[5,5-bis(4-fluorophenyl)oxolan-2-yl]methyl]butan-1-amine is compared with other calcium and sodium channel blockers such as:
Nitrendipine: A dihydropyridine calcium channel blocker used to treat hypertension.
ω-Conotoxin: A peptide toxin that blocks N-type calcium channels.
Palonidipine: Another calcium channel blocker with similar neuroprotective properties.
This compound is unique due to its dual action on both calcium and sodium channels and its excellent brain penetration, making it particularly effective in neuroprotection .
Properties
CAS No. |
774528-12-0 |
|---|---|
Molecular Formula |
C21H25F2NO |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
N-[[5,5-bis(4-fluorophenyl)oxolan-2-yl]methyl]butan-1-amine |
InChI |
InChI=1S/C21H25F2NO/c1-2-3-14-24-15-20-12-13-21(25-20,16-4-8-18(22)9-5-16)17-6-10-19(23)11-7-17/h4-11,20,24H,2-3,12-15H2,1H3 |
InChI Key |
UEIJJWIYTDBDNO-UHFFFAOYSA-N |
SMILES |
CCCCNCC1CCC(O1)(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Canonical SMILES |
CCCCNCC1CCC(O1)(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LY-393615 free base |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2,6-Di-tert-butyl-4-[(ethylamino)methyl]phenol](/img/structure/B1675625.png)



